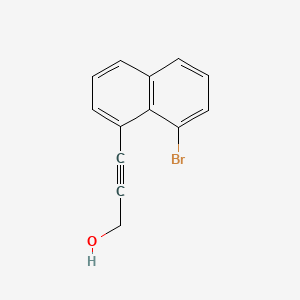

3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol

Description

3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol is a brominated naphthalene derivative featuring a propargyl alcohol moiety. The compound combines a naphthalene backbone substituted with bromine at the 8-position, linked to a prop-2-yn-1-ol group.

Properties

Molecular Formula |

C13H9BrO |

|---|---|

Molecular Weight |

261.11 g/mol |

IUPAC Name |

3-(8-bromonaphthalen-1-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C13H9BrO/c14-12-8-2-6-10-4-1-5-11(13(10)12)7-3-9-15/h1-2,4-6,8,15H,9H2 |

InChI Key |

PJJSFPGVHMXWMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C#CCO)C(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 8-bromonaphthalen-1-yl derivatives or from 1,8-dibromonaphthalene, followed by selective functionalization at the 1-position. The key step involves coupling or substitution reactions to install the propargyl alcohol group (prop-2-yn-1-ol) onto the bromonaphthalene scaffold.

Typical Synthetic Route

A representative synthetic route involves:

- Lithiation of 8-bromonaphthalene derivatives : Treatment with a strong base such as n-butyllithium (n-BuLi) at low temperature to generate the aryllithium intermediate.

- Nucleophilic addition to propargyl aldehyde or equivalent electrophiles : The aryllithium species reacts with propargyl aldehyde or a protected propargyl electrophile to form the propargyl alcohol moiety.

- Work-up and purification : The reaction mixture is quenched with water, extracted, dried, and purified by column chromatography or vacuum distillation.

This general approach is supported by the Royal Society of Chemistry supporting information, where a similar sequence is described for related compounds involving n-BuLi lithiation and subsequent electrophilic quenching to afford propargyl alcohol derivatives with yields around 60-70%.

Specific Example from Literature

- Starting Material : 8-bromonaphthalene or 1,8-dibromonaphthalene.

- Step 1 : Treatment with n-BuLi in diethyl ether at low temperature to form the aryllithium intermediate.

- Step 2 : Addition of propargyl aldehyde or an equivalent electrophile.

- Step 3 : Stirring at room temperature for several hours (e.g., 14 hours).

- Step 4 : Quenching with water, extraction with diethyl ether, drying over anhydrous sodium sulfate.

- Step 5 : Purification by vacuum distillation or column chromatography.

This procedure yields 3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol as a colorless oil with typical yields reported around 60-70%.

Alternative Approaches

- Suzuki-Miyaura Cross-Coupling : In some synthetic schemes, 8-bromonaphthalene derivatives are coupled with boronic esters or acids bearing propargyl alcohol functionality under palladium catalysis to build the target compound or its intermediates.

- Sonogashira Coupling : The coupling of 8-bromonaphthalene with terminal alkynes followed by oxidation or functional group transformations can also afford the propargyl alcohol derivatives, although specific examples for this exact compound are less documented.

Reaction Conditions and Optimization

Research Outcomes and Characterization

- The product 3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol is typically characterized by NMR spectroscopy, IR, and mass spectrometry.

- NMR data usually show characteristic signals of the propargyl alcohol moiety (alkyne proton around 2.5 ppm, hydroxyl proton broad singlet) and aromatic protons of the bromonaphthalene.

- X-ray crystallographic analysis has been reported for related derivatives confirming the structure and absolute configuration when chiral centers are involved.

- The compound serves as a key intermediate in further cross-coupling reactions and asymmetric synthesis, such as in the construction of chiral ligands and multilayered polymers.

Summary of Literature Data

Chemical Reactions Analysis

Types of Reactions

3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

Major Products

Oxidation: Formation of 3-(8-bromo-1-naphthalenyl)-2-propynal.

Reduction: Formation of 3-(1-naphthalenyl)-2-Propyn-1-ol.

Substitution: Formation of 3-(8-azido-1-naphthalenyl)-2-Propyn-1-ol or 3-(8-thiocyanato-1-naphthalenyl)-2-Propyn-1-ol.

Scientific Research Applications

3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propynol group can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol, highlighting molecular features, physicochemical properties, and biological activities:

Key Comparison Points :

Substituent Effects: Brominated derivatives (e.g., 3-(2-Bromophenyl)prop-2-yn-1-ol) are heavier (~211–263 g/mol) than non-halogenated analogs (e.g., 3-Phenylprop-2-yn-1-ol, 132 g/mol), influencing solubility and reactivity . Electron-withdrawing groups (e.g., CF₃ in 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol) increase alkyne acidity, favoring nucleophilic substitutions or metal-catalyzed couplings . Methoxy or pyridine substituents (e.g., 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol) enhance solubility and modulate electronic properties for biological applications .

Biological Activity: The quinoxaline derivative LA-55 demonstrated dose-dependent cytotoxicity in A549 lung cancer cells via ROS-mediated apoptosis, suggesting that brominated naphthalene analogs might exhibit similar mechanisms . Bromine’s presence may enhance selectivity for cancer cells, as seen in LA-55’s lack of toxicity in non-cancerous Raw 267.4 macrophages .

Synthetic Utility: Bromine in aryl-propargyl alcohols facilitates cross-coupling reactions (e.g., Suzuki or Sonogashira) for pharmaceutical intermediates . Propargyl alcohols with activated leaving groups (e.g., mesylates) are pivotal in drug synthesis, as in the case of cinacalcet .

Structural Complexity :

- Compounds with extended aromatic systems (e.g., naphthalene in 3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol) exhibit higher molecular weights and melting points due to π-π stacking, impacting their crystallinity and purification .

Research Findings and Implications

- Anticancer Potential: Structural analogs like LA-55 highlight the importance of propargyl alcohol moieties in inducing apoptosis. The bromonaphthalene derivative could be optimized for enhanced bioavailability or target specificity .

- Catalytic Applications : The alkyne group in such compounds may act as a ligand in metal-catalyzed reactions, with bromine offering a handle for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.